molecular formula C10H15N3 B11913676 (R)-2-(Pyridin-4-ylmethyl)piperazine CAS No. 1217441-90-1

(R)-2-(Pyridin-4-ylmethyl)piperazine

Cat. No.: B11913676
CAS No.: 1217441-90-1
M. Wt: 177.25 g/mol
InChI Key: VQTOBKXDDUOIDX-SNVBAGLBSA-N
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Description

®-2-(Pyridin-4-ylmethyl)piperazine is a chiral compound featuring a piperazine ring substituted with a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Pyridin-4-ylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-piperazine and 4-pyridinemethanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) under an inert atmosphere.

    Procedure: The ®-piperazine is reacted with 4-pyridinemethanol under the specified conditions to yield ®-2-(Pyridin-4-ylmethyl)piperazine.

Industrial Production Methods: In an industrial setting, the production of ®-2-(Pyridin-4-ylmethyl)piperazine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimization: Optimizing reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: ®-2-(Pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

®-2-(Pyridin-4-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(Pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It can modulate biochemical pathways by binding to its targets, leading to changes in cellular processes.

Comparison with Similar Compounds

    (S)-2-(Pyridin-4-ylmethyl)piperazine: The enantiomer of ®-2-(Pyridin-4-ylmethyl)piperazine.

    2-(Pyridin-4-ylmethyl)piperazine: The racemic mixture of both enantiomers.

    N-Methyl-2-(Pyridin-4-ylmethyl)piperazine: A methylated derivative.

Uniqueness: ®-2-(Pyridin-4-ylmethyl)piperazine is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or racemic mixture. Its specific interactions with molecular targets can lead to distinct pharmacological profiles.

Properties

CAS No.

1217441-90-1

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(2R)-2-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C10H15N3/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h1-4,10,12-13H,5-8H2/t10-/m1/s1

InChI Key

VQTOBKXDDUOIDX-SNVBAGLBSA-N

Isomeric SMILES

C1CN[C@@H](CN1)CC2=CC=NC=C2

Canonical SMILES

C1CNC(CN1)CC2=CC=NC=C2

Origin of Product

United States

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